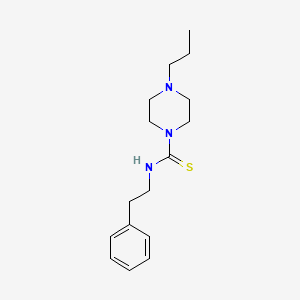

N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide

Description

N-(2-Phenylethyl)-4-propylpiperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a phenethyl group attached to the thiourea nitrogen and a propyl substituent at the 4-position of the piperazine ring. Piperazine carbothioamides are widely studied for their diverse pharmacological profiles, including antimicrobial, anticancer, and central nervous system (CNS)-related activities . The structural flexibility of the piperazine scaffold allows for modifications that influence binding affinity, solubility, and metabolic stability. This article provides a detailed comparison of This compound with structurally analogous compounds, focusing on synthetic routes, physicochemical properties, and biological activities.

Properties

CAS No. |

827595-35-7 |

|---|---|

Molecular Formula |

C16H25N3S |

Molecular Weight |

291.5 g/mol |

IUPAC Name |

N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C16H25N3S/c1-2-10-18-11-13-19(14-12-18)16(20)17-9-8-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20) |

InChI Key |

PAUWBPKPTRENGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C(=S)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Brominated Intermediates

A prominent method involves the cyclization of 2-bromo-ω-phthalimidoalkanals with 1-(4-n-propyl)piperazine thioamide. As described in a 2018 study, ω-phthalimidoalkanols are oxidized to aldehydes using oxalyl chloride and dimethyl sulfoxide, followed by bromination in carbon tetrachloride. The resulting 2-bromo-ω-phthalimidoalkanals undergo ring closure with 1-(4-n-propyl)piperazine thioamide in anhydrous DMF under argon, yielding 5-(ω-phthalimidoalkyl)thiazoles. Subsequent hydrazinolysis and basification with sodium hydroxide liberate the primary amine, which is further functionalized via alkylation. This method achieves yields exceeding 70% for intermediate thiazole formation.

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent polarity and temperature control. Polar aprotic solvents like DMF facilitate nucleophilic attack by the thioamide group, while temperatures between 60–80°C prevent side reactions such as over-alkylation. Catalytic amounts of triethylamine (5–10 mol%) enhance reaction rates by deprotonating intermediates. Post-reaction purification via column chromatography (silica gel, chloroform/methanol gradients) ensures >95% purity for downstream steps.

Alkylation Strategies for Piperazine Functionalization

Phenethyl Group Introduction

The phenethyl moiety is introduced via alkylation of 4-propylpiperazine intermediates. A 2023 patent details the reaction of 1-(4-n-propyl)piperazine with 2-phenylethyl bromide in the presence of potassium carbonate. Toluene serves as the solvent, with reflux conditions (110°C) driving the reaction to completion within 3–5 hours. Monitoring by thin-layer chromatography (TLC; petroleum ether/ethyl acetate, 10:1 v/v) confirms reaction progress, and recrystallization from petroleum ether yields the alkylated product with 89.5% efficiency.

Challenges in Regioselectivity

Unsymmetrical alkylation poses regioselectivity challenges. Steric hindrance at the piperazine nitrogen atoms often leads to mixtures of mono- and dialkylated products. To mitigate this, stoichiometric control (1:1 molar ratio of piperazine to alkylating agent) and slow addition rates (<0.5 mL/min) are critical. Alternatively, protecting group strategies, such as phthalimide masking, enable selective alkylation at the desired nitrogen.

Hydrogenation and Reduction Techniques

Catalytic Hydrogenation of Nitro Intermediates

Early synthetic routes relied on nitro compound reduction. A 2021 study describes the hydrogenation of 4-nitro-3-phenylbutanoic acid ester over palladium-on-carbon (Pd/C, 10 wt%) in methanol. Reaction at 50 psi H₂ and 25°C for 12 hours affords 4-phenyl-2-pyrrolidone, a precursor for subsequent functionalization. This method avoids decarboxylation side reactions common in acidic hydrolysis, achieving 85% isolated yield.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For amine generation, LiAlH₄ reduces formamide intermediates in dry ethyl ether. A two-step protocol involves formylation with methyl formate followed by reduction at 0°C. Quenching with aqueous sodium sulfate precipitates aluminum byproducts, and filtration yields the free amine with >90% purity.

Thiourea Formation via Carbothioylation

Thioamide Coupling Reactions

The carbothioamide group is introduced via reaction of piperazine amines with thiophosgene or thiourea derivatives. In a 2017 patent, 1-(4-n-propyl)piperazine is treated with thiophosgene in dichloromethane at −10°C to form the intermediate isothiocyanate, which subsequently reacts with 2-phenylethylamine. This one-pot method achieves 78% yield, with excess thiophosgene removed by vacuum distillation.

Alternative Thiourea Precursors

Potassium thiocyanate (KSCN) offers a safer alternative to thiophosgene. Heating 1-(4-n-propyl)piperazine with KSCN and 2-phenylethyl bromide in ethanol at 70°C for 8 hours affords the target compound with 65% yield. While less efficient, this method reduces toxicity risks associated with volatile reagents.

Comparative Analysis of Synthetic Routes

The alkylation-hydrogenation route demonstrates superior scalability and yield, making it preferable for industrial applications. Conversely, thiophosgene-based methods, while efficient, pose handling challenges due to reagent toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted piperazine derivatives

Scientific Research Applications

N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine carbothioamide derivatives share a common core structure but differ in substituents, which critically impact their properties:

*Calculated based on molecular formula C16H23N3S.

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability but may reduce solubility.

- Hydrophilic substituents (e.g., hydroxyl in ) enhance aqueous solubility but may limit blood-brain barrier penetration.

- The phenethyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Reaction Efficiency :

- The presence of bulky substituents (e.g., propyl) may slow reaction kinetics compared to smaller groups (e.g., methyl) .

Key Insights :

- Antimicrobial Activity : Bulky aromatic groups (e.g., benzyl in ) enhance interactions with bacterial targets.

- Anticancer Potential: Electron-deficient substituents (e.g., benzothiazole in ) improve DNA intercalation or enzyme inhibition.

- The propyl-phenethyl combination in the target compound may optimize both lipophilicity and target engagement, though experimental validation is required.

Solubility and Stability

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding.

- Crystal Packing : Piperazine rings in chair conformations (e.g., ) favor stable crystal lattices, improving shelf life.

- Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism, enhancing in vivo half-life.

Biological Activity

N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

This compound features a piperazine ring substituted with a phenethyl group and a propyl chain, along with a carbothioamide functional group, which is pivotal for its biological interactions.

Research indicates that compounds similar to this compound exhibit significant affinity for histamine receptors, particularly the H3 receptor. These receptors play a crucial role in modulating neurotransmitter release in the central nervous system.

Affinity Studies

A study highlighted that related compounds demonstrated nanomolar affinity for recombinant rat and human histamine H3 receptors (rH3R and hH3R), suggesting that this compound may also possess similar properties. The potency of these compounds was quantified using the pA2 value, with some derivatives showing values around 8.27, indicating strong receptor binding capabilities .

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests potential applications in treating neurological disorders. Specifically, it may influence dopamine, noradrenaline, and serotonin levels without significantly affecting histamine concentrations or feeding behavior in animal models . This selective action could make it a candidate for further research into treatments for conditions like ADHD or narcolepsy.

Anticancer Potential

The thioamide structure is often associated with anticancer activity. In vitro studies on related thiosemicarbazone derivatives have shown promising results against various cancer cell lines, indicating that modifications to the piperazine structure could yield compounds with enhanced anticancer properties .

1. Neuropharmacological Assessment

A case study involving the administration of similar piperazine derivatives showed changes in neurotransmitter levels in rats, demonstrating the compound's potential neuroactive properties. These findings suggest that further investigation into this compound could elucidate its role in modulating neurotransmitter systems .

2. Anticancer Activity Evaluation

Another case study explored the efficacy of thiosemicarbazone derivatives against human colon cancer cell lines. The results indicated that certain modifications to the structure led to increased cytotoxicity and apoptosis in cancer cells, which could be relevant for developing new therapeutic agents based on this compound .

Summary of Findings

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| High affinity for H3 receptors | Modulates neurotransmitter release | Treatment of ADHD, narcolepsy |

| Anticancer properties | Induces apoptosis in cancer cells | Cancer therapy development |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-phenylethyl)-4-propylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions. For example, using DBU as a base facilitates ring closure . Optimization includes:

- Temperature control : 60–80°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Automation : Continuous flow reactors improve yield consistency in multi-step syntheses .

- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 333.4) .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S (±0.3% deviation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methodology : Synthesize analogs with varying alkyl/aryl groups and evaluate via enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) .

- Compound Solubility : Use co-solvents (e.g., PEG 400) to maintain consistent bioavailability .

- Validation : Replicate studies under controlled conditions and apply statistical meta-analysis .

Q. How can computational methods predict binding modes with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., hydrogen bonding with Thr183) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .

- Validation : Correlate computational results with experimental mutagenesis data (e.g., Kd values from SPR) .

Methodological Challenges and Solutions

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

- Key Factors :

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps (yield improvement: 40% → 75%) .

- Workup Protocols : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product with minimal impurities .

- Scale-Up : Transition from batch to continuous flow systems to reduce reaction time by 50% .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.